Bismarck Brown
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Overview
Description
Bismarck Brown, also known as this compound Y or Basic Brown 1, is a diazo dye with the chemical formula C18H18N8·2HCl. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues, particularly for staining acid mucins and mast cell granules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bismarck Brown is relatively straightforward. It involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion from 1,3-phenylenediamine in the presence of hydrochloric acid and sodium nitrite. This bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve additional steps to ensure purity and yield. The process typically includes the use of toluenediamines along with phenylenediamine to produce oligomers with three or more diazo groups .
Chemical Reactions Analysis
Types of Reactions: Bismarck Brown undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation products typically include various hydroxylated derivatives.
Reduction: Reduction leads to the formation of aromatic amines such as 1,3-phenylenediamine.
Substitution: Substitution reactions can yield a variety of substituted aromatic compounds.
Scientific Research Applications
Bismarck Brown has a wide range of applications in scientific research:
Chemistry: It is used as a staining agent in various chemical analyses.
Industry: The compound has been used in the past to color soaps and other industrial products.
Mechanism of Action
The mechanism of action of Bismarck Brown involves its ability to bind to specific biological molecules. The dye interacts with acid mucins and other cellular components, leading to a color change that allows for the visualization of these structures under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to the binding and staining of these molecules .
Comparison with Similar Compounds
Congo Red: Another azo dye used for staining in histology.
Methylene Blue: A dye used for staining in microbiology and histology.
Crystal Violet: Commonly used in Gram staining for bacteria.
Uniqueness: Bismarck Brown is unique in its ability to stain acid mucins and mast cell granules specifically. While other dyes like Congo Red and Methylene Blue have their own specific applications, this compound’s specificity for certain cellular components makes it particularly valuable in histological studies .
Properties
CAS No. |
8052-76-4 |
---|---|
Molecular Formula |
C21H26Cl2N8 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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